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An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide for Advanced

Research

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with or considering Piperidine-1-
carboximidamide Hydroiodide. We will move beyond simple data recitation to explore the

synthetic rationale, physicochemical properties, and the profound potential of this molecule,

grounded in the established roles of its constituent piperidine and guanidinium moieties in

modern pharmacology.

Strategic Overview: A Molecule of Privileged
Scaffolds
Piperidine-1-carboximidamide Hydroiodide (CAS No: 102392-91-6) is more than a mere

chemical intermediate; it is the convergence of two pharmacologically significant scaffolds: the

piperidine ring and the guanidinium group.[1][2] The piperidine motif is a cornerstone in

medicinal chemistry, present in a vast array of FDA-approved drugs, where it often imparts

desirable pharmacokinetic properties such as improved metabolic stability, modulated

lipophilicity, and favorable membrane permeability.[3][4]
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Simultaneously, the guanidinium group is a powerful functional group in drug design,

recognized for its ability to engage in strong, specific non-covalent interactions with biological

targets.[5] As a protonated, positively charged group under physiological pH, it is an excellent

mimic for the side chain of arginine, enabling it to form robust salt bridges and hydrogen bonds

with carboxylate and phosphate groups found in protein active sites and on DNA.[5][6] This

molecule, therefore, represents a versatile building block for developing novel therapeutics that

leverage these proven structural advantages.

Physicochemical & Structural Data
A summary of the core properties of Piperidine-1-carboximidamide and its hydroiodide salt is

presented below. The data for the free base is derived from detailed crystallographic and NMR

studies.[7]

Property Value Source

CAS Number 102392-91-6 [8][9]

Molecular Formula C₆H₁₄IN₃ (as Hydroiodide) [8]

Molecular Weight 255.10 g/mol (as Hydroiodide) [8][9]

Appearance Solid [8]

¹H NMR (Free Base)

δ = 1.60–1.64 (m, 6H), 3.38–

3.42 (m, 4H), 5.85 (s, 1H), 6.19

(s, 2H)

[7]

¹³C NMR (Free Base)
δ = 23.2, 24.7, 46.5, 157.4

(C=N)
[7]

Conformation
Piperidine ring adopts a chair

conformation.
[7]

Synthesis and Mechanistic Rationale
The synthesis of Piperidine-1-carboximidamide and its subsequent conversion to the

hydroiodide salt is a logical, multi-step process. The protocols described are based on

established methodologies for guanidinylation.[7]
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Part A: Synthesis of Piperidine-1-carboximidamide (Free
Base)
This procedure is adapted from the work of Tiritiris et al. (2012), which utilizes a classic and

reliable guanylating agent, O-methylisourea.[7]

Experimental Protocol:

Step 1: Formation of 1-Piperidine-carboxamidinium Sulfate.

Combine one molar equivalent of O-methylisourea sulfate with two molar equivalents of

piperidine in a round-bottom flask equipped with a reflux condenser.

Heat the reaction mixture to reflux.

Causality: The nucleophilic secondary amine of piperidine attacks the electrophilic carbon

of O-methylisourea. The sulfate salt of O-methylisourea is a stable, easy-to-handle

precursor. Using a twofold excess of piperidine serves both as a reactant and a base to

neutralize the generated acid, driving the reaction forward. The formation of volatile

methanol as a byproduct, which can be distilled off, further shifts the equilibrium towards

the product.[7]

Continue reflux until the reaction is complete (monitor by TLC or LC-MS). The product, 1-

Piperidine-carboxamidinium sulfate, will precipitate from the reaction mixture.

Step 2: Liberation of the Free Base.

Dissolve the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 14 mmol) in 50 mL

of deionized water.

Cool the solution in an ice bath.

Prepare a solution of sodium hydroxide (e.g., 30 mmol in 25 mL of water) and add it

dropwise to the cooled solution of the intermediate.

Causality: The strong base (NaOH) deprotonates the carboxamidinium salt, liberating the

neutral free base, Piperidine-1-carboximidamide. Performing this step under cold
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conditions helps to control any potential exothermic processes and minimize side

reactions.

Allow the mixture to warm to room temperature.

Step 3: Extraction and Isolation.

Transfer the aqueous mixture to a separatory funnel and extract the product with a

suitable organic solvent, such as diethyl ether (3 x 50 mL).

Causality: The neutral free base has significantly higher solubility in organic solvents

compared to its salt form, allowing for efficient extraction from the aqueous phase, which

retains the inorganic salts.

Combine the organic layers and dry over anhydrous sodium sulfate to remove residual

water.

Filter off the drying agent and remove the solvent under reduced pressure (rotary

evaporation) to yield the pure Piperidine-1-carboximidamide as a colorless solid.[7]

Part B: Preparation of Piperidine-1-carboximidamide
Hydroiodide
This is a standard acid-base reaction to form the desired salt.

Experimental Protocol:

Salt Formation.

Dissolve the purified Piperidine-1-carboximidamide free base in a minimal amount of a

suitable solvent (e.g., isopropanol or ethanol).

Cool the solution in an ice bath.

Slowly add one molar equivalent of hydroiodic acid (HI) dropwise with stirring.

Causality: The basic guanidine nitrogen is readily protonated by the strong acid (HI) to

form the hydroiodide salt. Salt formation is often performed to improve the stability,
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crystallinity, and handling characteristics of the compound. The hydroiodide salt is typically

a stable, solid material that is easier to weigh and store than the free base.

The product will precipitate from the solution. The precipitation can be enhanced by adding

a less polar co-solvent or by further cooling.

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Synthesis Workflow Diagram
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Step 1: Guanidinylation

Step 2: Liberation of Free Base

Step 3: Salt Formation
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1-Piperidine-carboxamidinium Sulfate
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 Deprotonation 

Sodium Hydroxide (aq)

Piperidine-1-carboximidamide
Hydroiodide

 Protonation 

Hydroiodic Acid (HI)
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Caption: Workflow for the synthesis of Piperidine-1-carboximidamide Hydroiodide.

The Guanidinium Group: A Linchpin for Molecular
Recognition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b011807?utm_src=pdf-body-img
https://www.benchchem.com/product/b011807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific biological data for Piperidine-1-carboximidamide Hydroiodide is not

extensively published, its structure provides clear, authoritative insights into its potential

applications. The guanidinium moiety is a dominant feature, known to be a key pharmacophore

in numerous bioactive molecules.[10]

Key Properties and Interactions:

High Basicity: The guanidine group is one of the strongest organic bases due to the

extensive resonance stabilization of its protonated form (the guanidinium ion). This ensures it

remains protonated and positively charged over the entire physiological pH range.

Planar Cation: The guanidinium ion is a planar, trigonal structure that allows for well-defined,

directional interactions.

Bioisostere of Arginine: It is the functional group of the amino acid arginine and is frequently

used in drug design to interact with "arginine-binding pockets" on proteins.

Interaction Modes: Its primary role is to form strong, bidentate hydrogen bonds and salt

bridges with anionic groups like carboxylates (from aspartate or glutamate) or phosphates (in

DNA/RNA or phosphorylated proteins). This high-affinity binding is a cornerstone of its utility.

[5][6]

A prime example is in the design of arginase inhibitors for cancer immunotherapy.[6] Arginase

is an enzyme that depletes L-arginine, suppressing the anti-tumor activity of T-cells. Inhibitors

often feature a guanidine or a similar basic group to bind to the enzyme's active site, restoring

arginine levels and enhancing the immune response.[6]

Conceptual Interaction Diagram
The following diagram illustrates how the guanidinium group of a hypothetical drug might

interact with the active site of a target protein.
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Drug Molecule Protein Active Site

Piperidine Scaffold Guanidinium Group
(C(NH2)2+)
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 Salt Bridge
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Caption: Guanidinium group forming bidentate salt bridges with carboxylate residues.

Conclusion and Future Outlook
Piperidine-1-carboximidamide Hydroiodide is a strategically designed chemical tool. Its

synthesis is straightforward, employing fundamental and reliable organic chemistry principles.

While it may primarily serve as a building block, its intrinsic structure holds significant

therapeutic potential. The combination of the pharmacokinetically favorable piperidine scaffold

with the powerful, target-binding guanidinium group makes it an attractive starting point for

fragment-based and lead optimization campaigns in diverse areas, including oncology, and

anti-infective and cardiovascular research.[2][11][12] Researchers using this compound are

well-positioned to explore novel chemical space with a high probability of achieving potent and

specific biological activity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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